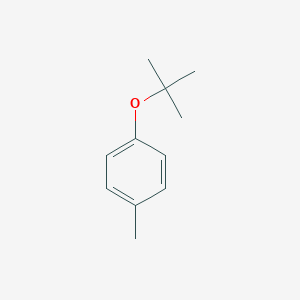

Benzene, 1-(1,1-dimethylethoxy)-4-methyl-

Descripción general

Descripción

Benzene, 1-(1,1-dimethylethoxy)-4-methyl- is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene, 1-(1,1-dimethylethoxy)-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-(1,1-dimethylethoxy)-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, have been used in peptide synthesis .

Mode of Action

Tert-butoxide, a related compound, is known to favor the hofmann product in elimination reactions due to its steric bulk . This suggests that 1-(tert-Butoxy)-4-methylbenzene may interact with its targets in a similar manner, favoring certain reactions due to its structure.

Biochemical Pathways

For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis .

Result of Action

Related compounds such as tert-butoxide are known to favor the hofmann product in elimination reactions due to their steric bulk . This suggests that 1-(tert-Butoxy)-4-methylbenzene may have similar effects.

Action Environment

It’s worth noting that the reactivity of related compounds can be influenced by the reaction medium . For instance, the basic strength of tert-butoxide depends on the medium, being very strong in DMSO but relatively weaker in benzene .

Análisis Bioquímico

Biochemical Properties

1-(tert-Butoxy)-4-methylbenzene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 1-(tert-Butoxy)-4-methylbenzene and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, affecting their function .

Cellular Effects

The effects of 1-(tert-Butoxy)-4-methylbenzene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1-(tert-Butoxy)-4-methylbenzene has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 1-(tert-Butoxy)-4-methylbenzene exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which can result in altered drug metabolism and potential drug-drug interactions. Furthermore, 1-(tert-Butoxy)-4-methylbenzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(tert-Butoxy)-4-methylbenzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(tert-Butoxy)-4-methylbenzene can degrade into various byproducts, which may have different biological activities. Additionally, prolonged exposure to the compound can lead to cumulative effects on cells, such as increased oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of 1-(tert-Butoxy)-4-methylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. For example, high doses of 1-(tert-Butoxy)-4-methylbenzene have been associated with liver toxicity and increased oxidative stress in animal models. These threshold effects highlight the importance of dose-dependent studies to understand the compound’s safety profile .

Metabolic Pathways

1-(tert-Butoxy)-4-methylbenzene is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its biological activity and toxicity, making it essential to study its metabolic pathways in detail .

Transport and Distribution

The transport and distribution of 1-(tert-Butoxy)-4-methylbenzene within cells and tissues are crucial for understanding its biological effects. The compound can be transported by specific transporters and binding proteins, which determine its localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the liver and kidneys, where it can exert its toxic effects .

Subcellular Localization

1-(tert-Butoxy)-4-methylbenzene’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity. Understanding the subcellular localization of 1-(tert-Butoxy)-4-methylbenzene is essential for elucidating its mechanism of action .

Actividad Biológica

Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, also known as tert-butyl-4-methylphenyl ether , is an aromatic compound with significant biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Chemical Formula: C11H16O

- Molecular Weight: 168.25 g/mol

- CAS Number: 15359-98-5

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity: Research indicates that tert-butyl-4-methylphenyl ether exhibits antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals.

- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Cell Signaling Modulation: This compound may influence cell signaling pathways related to inflammation and apoptosis, impacting various cellular responses.

Antimicrobial Activity

Studies have demonstrated that benzene, 1-(1,1-dimethylethoxy)-4-methyl- exhibits antimicrobial properties against a range of pathogens. The following table summarizes its effectiveness against different microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest potential applications in developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the impact of this compound on various cancer cell lines. The results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| HCT116 (colon cancer) | 20 |

The IC50 values indicate that benzene, 1-(1,1-dimethylethoxy)-4-methyl- shows promising cytotoxic effects against these cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

Case Study 1: Antioxidant Properties

In a study published in the Journal of Medicinal Chemistry, researchers explored the antioxidant capacity of benzene, 1-(1,1-dimethylethoxy)-4-methyl-. The compound demonstrated significant radical scavenging activity comparable to established antioxidants like vitamin C. This suggests its potential use in formulations aimed at reducing oxidative damage in biological systems.

Case Study 2: Enzyme Inhibition

A separate study investigated the inhibitory effects of this compound on cytochrome P450 enzymes involved in drug metabolism. The results indicated a competitive inhibition mechanism, which could lead to drug-drug interactions when co-administered with other pharmaceuticals. This finding highlights the importance of understanding its pharmacokinetic profile for therapeutic applications.

Propiedades

IUPAC Name |

1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9-5-7-10(8-6-9)12-11(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETIWDPIODONQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165365 | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15359-98-5 | |

| Record name | tert-Butyl p-tolyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15359-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015359985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.